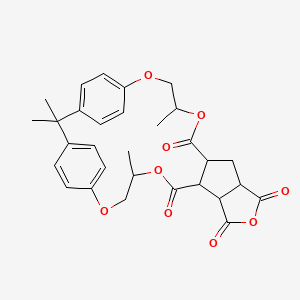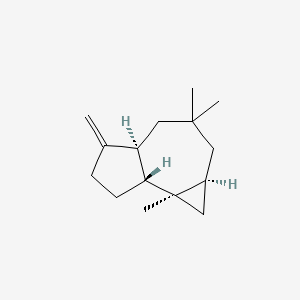
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- is a complex organic compound with a unique structure. It is part of the cyclopropazulene family, known for its intricate ring systems and diverse chemical properties. This compound is characterized by its decahydro structure, which includes three methyl groups and a methylene group, contributing to its distinct chemical behavior.
準備方法
The synthesis of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves several steps, typically starting with simpler organic molecules. The synthetic routes often include cyclization reactions, where linear molecules are transformed into ring structures. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and quantity of the compound .
化学反応の分析
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, often resulting in the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more atoms in the compound are replaced by different atoms or groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. .
科学的研究の応用
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- has several scientific research applications:
Chemistry: It is used as a model compound to study ring strain and stability in cyclopropane and azulene systems.
Biology: Researchers investigate its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in drug design and development.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other complex organic compounds
作用機序
The mechanism of action of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- can be compared with other similar compounds, such as:
Dihydroaromadendrene: Another cyclopropazulene derivative with different substituents, leading to variations in chemical behavior and applications.
Viridiflorine: A related compound with a similar ring structure but different functional groups, affecting its reactivity and biological activity.
Spathulenol: A compound with a similar core structure but additional functional groups, influencing its chemical and biological properties .
These comparisons highlight the uniqueness of 1H-Cycloprop(e)azulene, decahydro-3,3,7b-trimethyl-5-methylene-, (1aS,4aS,7aR,7bR)- in terms of its specific substituents and resulting chemical and biological activities.
特性
CAS番号 |
74016-87-8 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC名 |
(1aS,4aS,7aR,7bR)-3,3,7b-trimethyl-5-methylidene-1,1a,2,4,4a,6,7,7a-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-10-5-6-13-12(10)9-14(2,3)7-11-8-15(11,13)4/h11-13H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m0/s1 |
InChIキー |
WXGMXZIDGRJJPK-KYEXWDHISA-N |
異性体SMILES |
C[C@@]12C[C@@H]1CC(C[C@H]3[C@H]2CCC3=C)(C)C |
正規SMILES |
CC1(CC2CC2(C3CCC(=C)C3C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


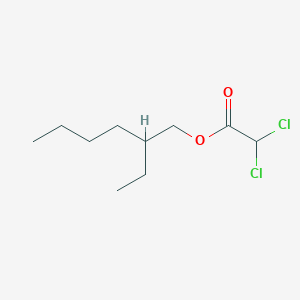
![Disodium;4-[2-(4-sulfonatobutoxy)ethoxy]butane-1-sulfonate](/img/structure/B14464135.png)
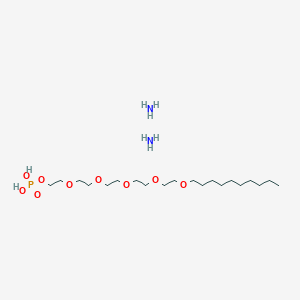
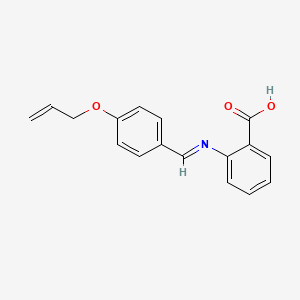
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
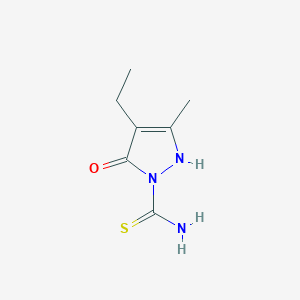

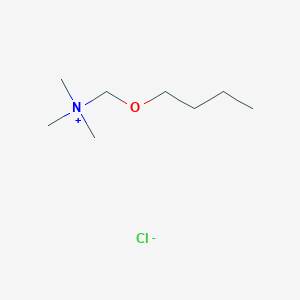
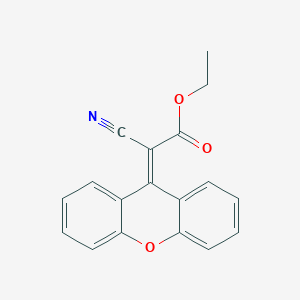
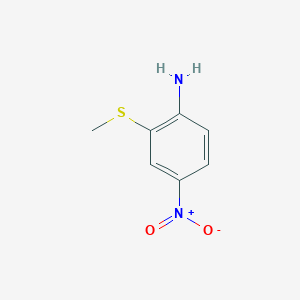
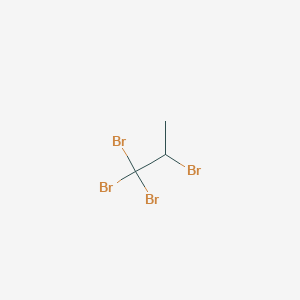
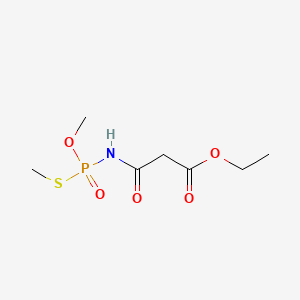
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
